1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyl(dimethyl)silyl groups
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and tert-butyl(dimethyl)silyl groups can be substituted under specific conditions using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: Differing in the position and nature of the substituents on the pyrrolidine ring.
tert-butyl substituted hetero-donor TADF compounds: Featuring tert-butyl groups and used in organic light-emitting diodes (OLEDs). The uniqueness of this compound lies in its specific combination of substituents and their spatial arrangement, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H33NO5Si |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3/t12-,13+/m0/s1 |
InChI Key |
GDGVOGGJKRMIOF-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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